5-Bromo-2-fluorobenzene-1,3-diol
Overview
Description
5-Bromo-2-fluorobenzene-1,3-diol: is an aromatic compound with the molecular formula C6H4BrFO2 It is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with two hydroxyl groups
Mechanism of Action
Mode of Action
It’s known that halogenated benzene derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules, potentially altering their activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluorobenzene-1,3-diol . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorobenzene-1,3-diol typically involves the bromination and fluorination of benzene derivatives. One common method includes the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination using cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) . This process yields the desired compound with high purity and efficiency.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors for the diazotization and bromination steps. This approach enhances the stability of the reaction and minimizes side reactions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluorobenzene-1,3-diol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other electrophiles.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form corresponding alcohols.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine cation or other electrophiles in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Quinones.
Reduction: Alcohols.
Scientific Research Applications
5-Bromo-2-fluorobenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
5-Bromo-3-fluorobenzene-1,2-diol: Similar structure but with different positions of hydroxyl groups.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains an additional oxygen atom forming a dioxole ring.
Uniqueness: 5-Bromo-2-fluorobenzene-1,3-diol is unique due to the specific positioning of bromine, fluorine, and hydroxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
5-bromo-2-fluorobenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2/c7-3-1-4(9)6(8)5(10)2-3/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXAFELRNPEOTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627100 | |
Record name | 5-Bromo-2-fluorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570391-16-1 | |
Record name | 5-Bromo-2-fluorobenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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